(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane
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Overview
Description
(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-n-pentoxyphenol and methylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as potassium carbonate, is often used to facilitate the reaction.
Procedure: The 4-fluoro-3-n-pentoxyphenol is reacted with methylthiol in the presence of the base and solvent. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or the pentoxy group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.
Major Products
Oxidation: 4-Fluoro-3-n-pentoxyphenyl sulfoxide, 4-Fluoro-3-n-pentoxyphenyl sulfone.
Reduction: this compound without fluorine or pentoxy group.
Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the pentoxy group contribute to the compound’s binding affinity and specificity. The methyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenyl methyl sulfide
- 4-Fluoro-3-ethoxyphenyl methyl sulfide
- 4-Fluoro-3-propoxyphenyl methyl sulfide
Uniqueness
(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkoxy chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-fluoro-4-methylsulfanyl-2-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FOS/c1-3-4-5-8-14-12-9-10(15-2)6-7-11(12)13/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAOHGXVNSNDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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